molecular formula C7H14N2O B15326302 3-amino-3-cyclopropyl-N-methylpropanamide

3-amino-3-cyclopropyl-N-methylpropanamide

Cat. No.: B15326302
M. Wt: 142.20 g/mol
InChI Key: CRFXEZPEWNVDCD-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-N-methylpropanamide (molecular formula: C₇H₁₄N₂O, molecular weight: 142.20 g/mol) is a cyclopropane-containing amide derivative characterized by:

  • A three-membered cyclopropane ring at the 3-position of the propanamide backbone.
  • An amino group (-NH₂) attached to the cyclopropane ring.
  • A methyl substituent (-CH₃) on the amide nitrogen.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-3-cyclopropyl-N-methylpropanamide

InChI

InChI=1S/C7H14N2O/c1-9-7(10)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

CRFXEZPEWNVDCD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropyl-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

3-Amino-3-cyclopropyl-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cycloalkane Ring Size and Strain

The cyclopropane ring in the target compound distinguishes it from analogs with larger cycloalkane substituents:

Compound Name Molecular Formula Ring Size Key Structural Feature Reference
3-Amino-3-cyclopropyl-N-methylpropanamide C₇H₁₄N₂O 3-membered High ring strain, compact geometry
N-(3-Aminopropyl)-3-cyclopentyl-N-methylpropanamide C₁₂H₂₄N₂O 5-membered Reduced strain, increased hydrophobicity
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide C₂₇H₄₂N₄O 7-membered Bulky cycloheptyl group, indole moiety

Key Findings :

  • The cyclopropane ring confers higher reactivity due to angle strain, enabling unique binding interactions in drug design .
  • Cyclopentyl/cycloheptyl analogs exhibit greater hydrophobic volume, enhancing lipid solubility but reducing metabolic stability .

Substituents on the Amide Nitrogen

Variations in the amide nitrogen substituents influence electronic properties and solubility:

Compound Name Amide Substituent Impact on Properties Reference
This compound Methyl (-CH₃) Moderate polarity, steric hindrance
3-Cyclopentyl-N-methoxy-N-methylpropanamide Methoxy (-OCH₃) Increased polarity, hydrogen-bonding
3-Amino-N-(3-methoxypropyl)propanamide hydrochloride Methoxypropyl Enhanced water solubility (salt form)

Key Findings :

  • The methyl group in the target compound balances steric effects and lipophilicity.
  • Methoxy substituents (e.g., in ) improve solubility but may reduce membrane permeability .

Functional Group Complexity

Compound Name Additional Functional Groups Potential Applications Reference
This compound None (simple backbone) Building block for drug synthesis
(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide Indole, pentan-2-ylamino Serotonin receptor modulation
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine Long alkyl chain (C₁₂) Surfactant/cationic lipid

Key Findings :

  • Indole-containing analogs (–3) are structurally aligned with neurotransmitters, suggesting CNS activity .

Key Findings :

  • Cyclopropane-containing compounds often require specialized synthetic routes to preserve ring integrity .
  • Hydrochloride salts () improve stability and crystallinity for pharmaceutical use .

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